2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

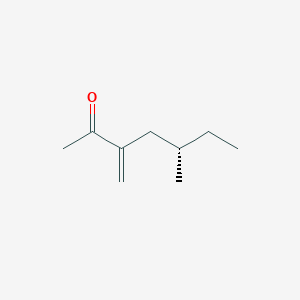

2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) is an organic compound with the molecular formula C8H14O It is a ketone with a unique structure that includes a heptanone backbone with methyl and methylene substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) can be achieved through several methods. One common approach involves the reaction of 2,4-pentanedione with methylallyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous ethanol solution under reflux conditions for several hours . After the reaction, the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

2-Heptanone is primarily used as an intermediate in organic synthesis. It serves as a building block for the creation of various chemical compounds, including pharmaceuticals and agrochemicals.

Applications in Synthesis

- Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its versatile reactivity.

- Agrochemicals : Acts as a precursor in the formulation of pesticides and herbicides.

Flavoring Agent

The compound is recognized for its pleasant odor, making it suitable for use as a flavoring agent in food products. Its applications include:

- Food Industry : Employed to impart flavors in processed foods and beverages.

- Fragrance Industry : Used in perfumes and cosmetics due to its aromatic properties.

Biomedical Research

Recent studies have indicated potential applications of 2-heptanone in biomedical research, particularly in cancer detection and treatment.

Case Studies

- A study highlighted the use of volatile organic compounds (VOCs) for non-invasive tumor detection. 2-Heptanone derivatives were analyzed alongside other VOCs extracted from cancer patients' urine samples, showing promise as biomarkers for certain types of cancer .

Detection Technologies

- Advanced sensor technologies have been developed to detect specific VOCs, including 2-heptanone, which may assist in early cancer diagnosis .

Toxicological Profile

Understanding the safety profile of 2-heptanone is crucial for its application in consumer products. Toxicological data indicate:

- LD50 Values : The compound has an oral LD50 value of approximately 3500 mg/kg in rats, suggesting low acute toxicity .

- Safety Regulations : Classified as flammable and irritant, necessitating proper handling protocols to ensure safety during industrial use.

Mécanisme D'action

The mechanism of action of 2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, which can modulate its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hexanone, 5-methyl-: This compound has a similar structure but lacks the methylene group.

3-Methyl-2-cyclopentenone: Another ketone with a different ring structure.

2-Nonanone: A longer-chain ketone with similar chemical properties.

Uniqueness

2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) is unique due to its specific substituents and stereochemistry. The presence of both methyl and methylene groups, along with its chiral center, distinguishes it from other ketones and contributes to its distinct chemical and biological properties.

Activité Biologique

2-Heptanone, 5-methyl-3-methylene-, (S)-(9CI) is a ketone compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties based on diverse sources.

- Chemical Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Boiling Point : 157 - 162 °C

- Density : 0.82 g/cm³

- Flash Point : 44 °C

Antimicrobial Activity

Research indicates that various ketones exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of small molecular weight compounds, including ketones, against a range of pathogens. Specifically, 2-heptanone derivatives have shown activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 2-Heptanone Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | |

| Pseudomonas aeruginosa | 1.0 - 2.0 mg/mL | |

| Escherichia coli | 0.8 - 1.5 mg/mL |

Anticancer Activity

The anticancer potential of ketones has been explored in various studies. For example, certain derivatives of 2-heptanone have been tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with similar structures exhibited anticancer effects on prostate cancer cell lines .

Case Study: Anticancer Effects

A recent investigation into the cytotoxic effects of ketones found that specific derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic potential .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Toxicological Profile

The safety profile of 2-heptanone is critical for its application in therapeutic contexts. Toxicological studies indicate that the compound has an LD50 of approximately 3500 mg/kg when administered orally in rats and greater than 16000 mg/kg dermally in rabbits, suggesting low acute toxicity . However, it is classified as flammable and irritant, necessitating careful handling.

Propriétés

IUPAC Name |

(5S)-5-methyl-3-methylideneheptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h7H,3,5-6H2,1-2,4H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJCMZHBLODIA-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC(=C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.